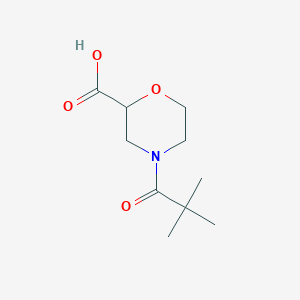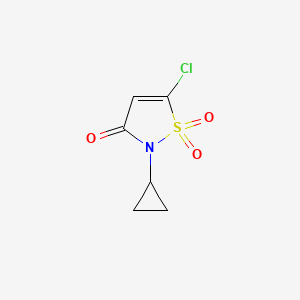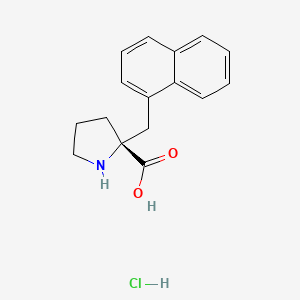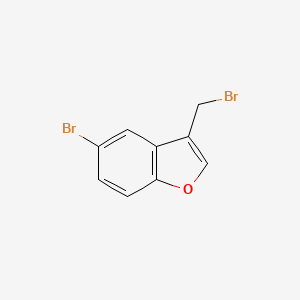
3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C19H17FN4O4 and its molecular weight is 384.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, has explored their crystal structures, revealing extensive hydrogen bonding and one-dimensional network formation through short contacts. These findings contribute to the understanding of molecular interactions and structural stability, which are crucial for designing compounds with desired physical and chemical properties (Ullah & Altaf, 2014).
Photophysical Properties
Studies on the photochemistry of related fluoroquinolones, such as ciprofloxacin, have examined their behavior under irradiation, including processes like substitution, decarboxylation, and defluorination. This research provides valuable insights into the stability and reactivity of fluorinated compounds upon exposure to light, which is relevant for the development of photosensitive drugs and materials (Mella, Fasani, & Albini, 2001).
Catalytic Activity
The synthesis and application of novel nanomagnetic reusable catalysts, such as Fe3O4-SA-PPCA for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrate the potential for related compounds to be utilized in catalysis, enhancing the efficiency of chemical reactions and contributing to the development of sustainable and reusable catalytic systems (Ghorbani-Choghamarani & Azadi, 2015).
Antibacterial Activity
The exploration of quinazoline derivatives for their antibacterial properties, as seen in the study of 2,4-diaminoquinazoline series, highlights the pharmaceutical potential of structurally related compounds in combating bacterial infections. Such research paves the way for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Odingo et al., 2014).
Synthesis and Drug Development
Research on the synthesis and evaluation of novel quinolone derivatives, including their pharmacological properties, emphasizes the importance of structural modifications in enhancing drug efficacy and safety. This area of study is crucial for the development of new therapeutic agents with improved performance and reduced side effects (Sheu et al., 1998).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It is known that the substitution at the n-terminal of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, by a heterocyclic ring plays a dominant role in their antiproliferative activity .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetylcholinesterase (ache), which is used for the treatment of alzheimer’s disease .
Pharmacokinetics
The design and development of new drugs with potential antimicrobial activity often consider pharmacokinetic differences .
Result of Action
Similar compounds have shown potent antiproliferative activity on all the carcinoma cells tested .
Action Environment
It is known that the chemical properties, disposition, and biological activities of drugs can be altered by various factors, including the presence of fluorine atom substitution .
Propriétés
IUPAC Name |
6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCISOGEAAQHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone](/img/structure/B2743781.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)

![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)






![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)

